molecular formula C15H14Cl2N2O3S2 B12207315 N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12207315
M. Wt: 405.3 g/mol
InChI Key: GXMFRAZHCGXZPL-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide features a fused tetrahydrothienothiazole core with a 2,6-dichlorophenyl substituent and a cyclopropanecarboxamide moiety. Its Z-configuration at the imine bond and sulfone group (5,5-dioxido) contribute to its structural rigidity and electronic properties, which may influence bioavailability and target binding.

Properties

Molecular Formula

C15H14Cl2N2O3S2

Molecular Weight

405.3 g/mol

IUPAC Name

N-[3-(2,6-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H14Cl2N2O3S2/c16-9-2-1-3-10(17)13(9)19-11-6-24(21,22)7-12(11)23-15(19)18-14(20)8-4-5-8/h1-3,8,11-12H,4-7H2

InChI Key

GXMFRAZHCGXZPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-d][1,3]thiazole core This core is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 2,6-dichlorophenyl group in the target compound contrasts with the trimethylbenzylidene (11a) and cyanobenzylidene (11b) substituents in . Chlorine atoms likely increase lipophilicity and steric hindrance compared to methyl or cyano groups.
  • The cyclopropanecarboxamide moiety in the target compound differs from the adamantane-difluorobenzamide hybrid (), suggesting divergent biological target affinities due to steric and electronic variations .

Physicochemical Data:

Compound Melting Point (°C) Yield (%) IR (cm⁻¹) Notable NMR Signals (δ, ppm)
11a 243–246 68 3,436 (NH), 2,219 (CN) 2.24 (s, CH₃), 7.94 (s, =CH)
11b 213–215 68 3,423 (NH), 2,209 (CN) 8.01 (s, =CH), 7.41 (d, ArH)
12 268–269 57 3,217 (NH), 2,220 (CN) 9.59 (s, NH), 7.10–7.82 (m, ArH)

Hypothetical Comparison :

  • The 2,6-dichlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the 5-methylfuran-2-yl substituent in compounds.
  • The cyclopropanecarboxamide group could improve metabolic stability relative to the adamantane moiety (), which might exhibit slower clearance due to its bulk .

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